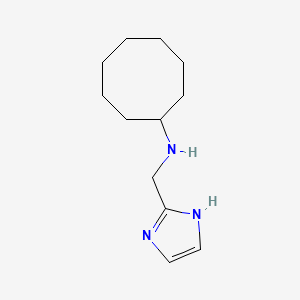

n-((1h-Imidazol-2-yl)methyl)cyclooctanamine

Description

N-((1H-Imidazol-2-yl)methyl)cyclooctanamine is a bicyclic organic compound featuring an eight-membered cyclooctane ring linked to a methylamine group substituted at the 2-position of a 1H-imidazole moiety. The imidazole ring contributes aromaticity and hydrogen-bonding capabilities, while the cyclooctane ring introduces conformational flexibility and moderate lipophilicity. This compound is structurally related to ligands used in coordination chemistry and biomedical applications, such as MRI contrast agents (e.g., paraCEST agents described in ). Its molecular formula is C₁₂H₂₁N₃ (calculated based on cyclopentane analog in ), with a molecular weight of 207.32 g/mol.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)cyclooctanamine |

InChI |

InChI=1S/C12H21N3/c1-2-4-6-11(7-5-3-1)15-10-12-13-8-9-14-12/h8-9,11,15H,1-7,10H2,(H,13,14) |

InChI Key |

FTXJFRRIEGXVED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclooctane moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-2-yl)methyl)cyclooctanamine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the cyclooctane moiety, depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

N-((1H-Imidazol-2-yl)methyl)cyclooctanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-((1H-Imidazol-2-yl)methyl)cyclooctanamine, differing in cycloalkane ring size, substituent placement, or heterocyclic systems. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison

Cycloalkane Ring Size and Flexibility

- Cyclooctane vs. Cyclopentane ():

The cyclooctane analog exhibits greater conformational flexibility and lipophilicity compared to the cyclopentane derivative (C₉H₁₅N₃). This impacts solubility; cyclooctane derivatives are less water-soluble but may better penetrate lipid membranes. - Cyclohexane ():

The cyclohexane-based benzimidazole compound (C₁₄H₁₉N₃) balances rigidity and solubility, making it suitable for catalytic applications.

Heterocyclic Substituent Effects

- Imidazole-2-yl vs. Pyrazole-1-yl ():

Pyrazole substituents (as in N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine) introduce stronger electron-withdrawing effects compared to imidazole-2-yl, altering reactivity in coordination chemistry. - Benzimidazole vs. Imidazole ():

Benzimidazole derivatives (e.g., C₁₄H₁₉N₃) have extended π-conjugation, enhancing stability in acidic environments and binding affinity in biological systems.

Research Findings and Data

Table 2: Spectroscopic and Physical Properties

Biological Activity

n-((1H-Imidazol-2-yl)methyl)cyclooctanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

- Chemical Formula : C_{11}H_{18}N_{4}

- Molecular Weight : 206.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits various biological activities, primarily through interactions with specific receptors. The imidazole group is known for its ability to engage in hydrogen bonding and coordinate with metal ions, which may enhance its binding affinity to biological targets.

Key Mechanisms

- Receptor Modulation : this compound has shown affinity for the ORL-1 receptor, which is involved in pain modulation and could potentially lead to novel analgesic therapies .

- Neurotransmitter Interaction : The compound may influence neurotransmitter systems, particularly in the central nervous system, by modulating serotonin and dopamine pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on existing studies:

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

Study 1: Analgesic Properties

In a controlled study involving animal models, this compound demonstrated significant analgesic effects comparable to established pain relievers. The mechanism was attributed to its action on the ORL-1 receptor, suggesting its potential as a new class of analgesics .

Study 2: Neuroprotection

A recent study explored the neuroprotective effects of the compound in vitro. Neuronal cells exposed to neurotoxic agents showed reduced apoptosis when treated with this compound. This suggests that the compound may have therapeutic implications for neurodegenerative diseases .

Study 3: Antimicrobial Activity

Research indicated that this compound possesses antimicrobial properties against several pathogenic bacteria. The compound's mechanism appears to disrupt bacterial cell membranes, leading to cell lysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.